

Physical and chemical properties of 2,4-Dimethyl-8-hydroxyquinoline

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Compound of Interest

Compound Name: 2,4-Dimethyl-8-hydroxyquinoline

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An In-Depth Technical Guide to the Physical and Chemical Properties of **2,4-Dimethyl-8-hydroxyquinoline**

Abstract

This technical guide provides a comprehensive analysis of **2,4-Dimethyl-8-hydroxyquinoline** (DMHQ), a significant derivative of the versatile chelating agent 8-hydroxyquinoline (8-HQ). Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental physicochemical data with practical, field-proven insights. We delve into the compound's structural attributes, synthesis pathways, core physical properties, and chemical behaviors, with a special emphasis on its spectroscopic profile and metal chelation capabilities. The guide includes detailed experimental protocols for key characterization techniques and utilizes diagrams to illustrate molecular structure, synthesis, and reaction mechanisms, ensuring both technical accuracy and accessible understanding.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged structure" in medicinal chemistry and analytical science.^[1] The strategic placement of a hydroxyl group at the C-8 position, adjacent to the heterocyclic nitrogen atom, creates a powerful bidentate chelating site.^[2] This ability to form stable, often colorful and fluorescent, complexes with a wide array of

metal ions is the foundation of its utility.[3] Derivatives of 8-HQ are explored as antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory agents, largely due to their ability to modulate metal ion homeostasis in biological systems.[4]

2,4-Dimethyl-8-hydroxyquinoline (CAS No. 115310-98-0) enhances the core 8-HQ scaffold with two methyl groups on the pyridine ring. These substitutions are not merely passive additions; they sterically and electronically influence the molecule's properties, affecting its solubility, basicity (pKa), and the stability and geometry of its metal complexes. This guide serves to elucidate these specific properties, providing a foundational resource for its application in novel research and development.

Chemical Identity and Synthesis

Molecular Structure and Identifiers

The fundamental identity of **2,4-Dimethyl-8-hydroxyquinoline** is established by its structural and chemical identifiers.

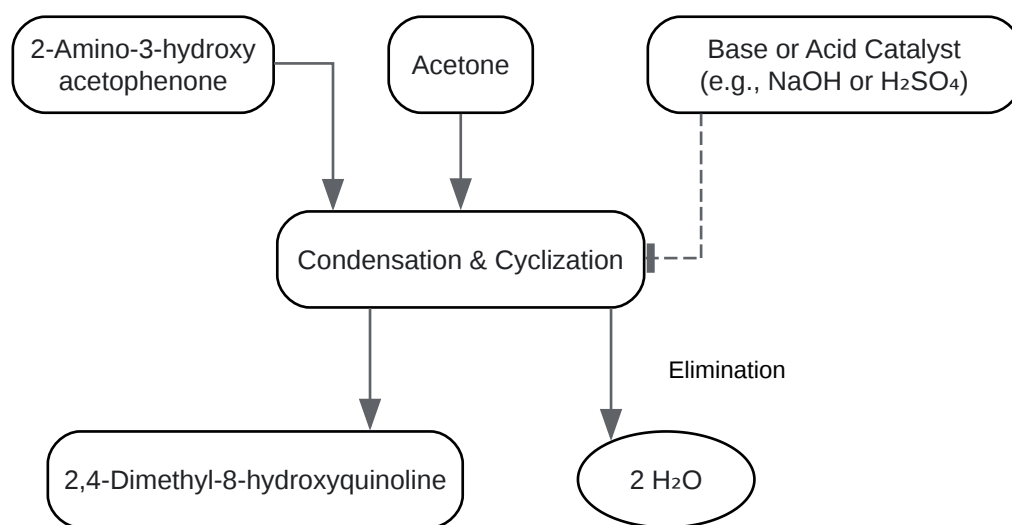
- IUPAC Name: 2,4-dimethylquinolin-8-ol
- Synonyms: 2,4-Dimethyl-8-quinolinol, 8-hydroxy-2,4-dimethylquinoline[5]
- CAS Number: 115310-98-0[5]
- Molecular Formula: C₁₁H₁₁NO[5]
- Molecular Weight: 173.21 g/mol [5]

Caption: Chemical structure of **2,4-Dimethyl-8-hydroxyquinoline**.

Synthesis Pathways

The synthesis of 8-hydroxyquinoline derivatives typically follows established heterocyclic chemistry routes. While specific literature for the 2,4-dimethyl variant is not abundant, its synthesis can be reliably achieved through methods analogous to the parent compound, such as the Friedlander Synthesis.[6][3]

The Friedlander synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α -methylene group adjacent to a carbonyl. For **2,4-Dimethyl-8-hydroxyquinoline**, a logical precursor would be 2-amino-3-hydroxyacetophenone, which would be condensed with acetone. The methyl groups at positions 2 and 4 of the final product originate from the ketone reactant.



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Caption: Overview of the Friedlander synthesis pathway.

Core Physical and Chemical Properties

The physical and chemical properties of a compound are paramount for its handling, formulation, and application. The data below has been consolidated from various chemical databases and supplier information.

Property	Value	Source(s)
Appearance	Yellowy Solid	[5]
Melting Point	64-66 °C	[5][7]
Boiling Point	325.4 °C at 760 mmHg	[5][7]
Density	1.172 g/cm ³	[5][7]
Flash Point	150.6 °C	[5][7]
Water Solubility	Predicted to be low; parent 8-HQ is insoluble.	[8]
Organic Solvent Solubility	Soluble in ethanol, acetone, chloroform, and benzene.	[8][9]
pKa (Acidity/Basicity)	pK ₁ : 6.20 (+1, protonated nitrogen) pK ₂ : 10.60 (0, phenolic proton)	[7]
LogP (Octanol/Water)	2.557	[5][7]

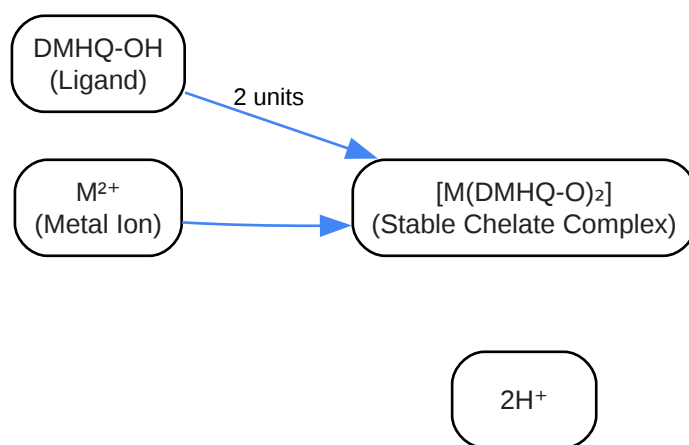
Analysis of Properties

- **Melting and Boiling Points:** The solid nature and relatively high boiling point are typical for a bicyclic aromatic compound of this molecular weight.
- **Solubility:** As with the parent 8-HQ, the compound is sparingly soluble in water but readily dissolves in common organic solvents.[8][9] The LogP value of ~2.56 indicates a significant lipophilic character, which is a critical parameter in drug development for predicting membrane permeability.
- **pKa Values:** The two pKa values are central to its chemical behavior. The pKa of 6.20 corresponds to the protonation of the pyridine nitrogen, indicating it is a weak base.[7] The pKa of 10.60 is for the dissociation of the phenolic proton from the hydroxyl group.[7] This phenolic acidity is crucial for deprotonation upon metal chelation.

The Chelation Mechanism: A Core Functionality

The primary chemical utility of **2,4-Dimethyl-8-hydroxyquinoline** stems from its role as a bidentate chelating ligand. The nitrogen atom of the pyridine ring and the adjacent deprotonated hydroxyl group act in concert to bind a single metal ion, forming a stable five-membered ring.^{[2][6]}

This process is highly pH-dependent. In acidic conditions, the ligand exists in its protonated form and chelation is inhibited. As the pH increases towards and beyond the pKa of the phenolic group, the hydroxyl group deprotonates, activating the compound for chelation. This property is exploited in analytical chemistry for the selective precipitation or extraction of metal ions by controlling the pH of the solution.^{[6][3]}



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Caption: General workflow for the chelation of a divalent metal ion (M²⁺).

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While a dedicated, peer-reviewed spectrum for **2,4-Dimethyl-8-hydroxyquinoline** is not readily available, its profile can be accurately predicted based on the known spectra of 8-HQ, 2,4-dimethylquinoline, and fundamental spectroscopic principles.^{[10][11][12][13]}

Spectroscopy	Expected Characteristics
¹ H NMR	Aromatic Protons (6.5-8.5 ppm): A complex multiplet pattern arising from the protons on the benzene ring. Methyl Protons (~2.5-2.7 ppm): Two distinct singlets, each integrating to 3H, corresponding to the methyl groups at the C-2 and C-4 positions. The exact chemical shift would be influenced by their position relative to the nitrogen atom. Hydroxyl Proton (variable): A broad singlet, typically >9 ppm, whose position is highly dependent on solvent and concentration.
¹³ C NMR	Aromatic Carbons (110-160 ppm): Multiple signals corresponding to the carbons of the quinoline ring system. C-OH Carbon (~155 ppm): The carbon attached to the hydroxyl group would be significantly deshielded. Methyl Carbons (~20-25 ppm): Two signals for the two methyl group carbons.
FT-IR (cm ⁻¹)	O-H Stretch (3200-3400): A broad band indicating the hydroxyl group. C-H Aromatic Stretch (~3050): Sharp peaks characteristic of aromatic C-H bonds. C=N and C=C Stretch (1500-1600): Strong absorptions from the quinoline ring system. C-O Stretch (~1100-1200): A band corresponding to the phenolic C-O bond. [11]
UV-Vis	In solvents like methanol or chloroform, multiple absorption bands are expected, corresponding to $\pi \rightarrow \pi^*$ transitions within the aromatic system. [11] [12] For 8-HQ, maxima are observed around 240-260 nm and 310-320 nm. [11] Upon chelation with a metal ion, a significant bathochromic (red) shift of the longest wavelength band is typically observed, often

resulting in a colored solution. This shift is a hallmark of chelate formation and is the basis for its use in spectrophotometric analysis.

Applications in Research and Industry

The unique properties of the 8-hydroxyquinoline scaffold position its derivatives as valuable tools in multiple fields.

- **Analytical Chemistry:** Used as a reagent for the gravimetric, volumetric, and spectrophotometric determination of metal ions.^[6] The formation of insoluble or colored chelates allows for precise quantification.
- **Medicinal Chemistry:** The ability to chelate metal ions is crucial for its bioactivity. Derivatives are investigated for their potential to disrupt metal-dependent enzymes in pathogens (antibacterial/antifungal activity) or to restore metal ion balance in neurodegenerative diseases.^{[6][4]}
- **Materials Science:** Metal complexes of 8-hydroxyquinoline, particularly the aluminum complex (Alq_3), are cornerstone materials in Organic Light-Emitting Diodes (OLEDs) due to their excellent fluorescence and electron transport properties.^{[2][6][3]} The methyl substitutions in DMHQ could be used to tune the electronic properties and solid-state packing of such materials.

Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the characterization of **2,4-Dimethyl-8-hydroxyquinoline**.

Protocol 1: Determination of Melting Point

Causality: The melting point is a fundamental indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample, while a broad or depressed range indicates the presence of impurities.

- **Calibration:** Calibrate the melting point apparatus using a certified standard with a known melting point (e.g., benzoic acid).

- **Sample Preparation:** Place a small amount of finely powdered, dry DMHQ into a capillary tube, tapping gently to create a packed column of 2-3 mm height.
- **Measurement:** Place the capillary tube in the apparatus. Heat rapidly to ~ 10 °C below the expected melting point (64 °C).
- **Fine Heating:** Decrease the heating rate to 1-2 °C per minute.
- **Observation:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2).
- **Reporting:** Report the melting range as T_1 - T_2 . For a pure sample, this range should be narrow (≤ 2 °C).

Protocol 2: UV-Vis Spectroscopic Analysis and Chelation Study

Causality: This protocol confirms the compound's electronic structure and demonstrates its primary chemical function—chelation—through a quantifiable spectral shift.

- **Stock Solution Preparation:** Accurately weigh ~ 5 mg of DMHQ and dissolve it in 50 mL of spectroscopic grade methanol to create a stock solution (~ 0.1 mg/mL).
- **Ligand Spectrum:** Dilute the stock solution to an appropriate concentration (~ 5 -10 $\mu\text{g/mL}$) with methanol. Record the UV-Vis spectrum from 200-500 nm against a methanol blank. Note the wavelengths of maximum absorbance (λ_{max}).
- **Metal Salt Solution:** Prepare a 1 mM solution of a metal salt (e.g., $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) in methanol.
- **Chelation Test:** To a cuvette containing the diluted DMHQ solution from step 2, add a stoichiometric equivalent (or slight excess) of the metal salt solution.
- **Complex Spectrum:** Immediately mix and record the UV-Vis spectrum again from 200-500 nm.
- **Analysis:** Compare the spectra from step 2 and step 5. A bathochromic shift in the long-wavelength λ_{max} and a change in color are positive indicators of chelate complex

formation.

Conclusion

2,4-Dimethyl-8-hydroxyquinoline is a functionally rich molecule whose properties are defined by its core 8-hydroxyquinoline scaffold, further tuned by methyl substitutions. Its well-defined physical properties, predictable spectroscopic profile, and potent metal-chelating ability make it a valuable compound for researchers. From serving as a highly specific analytical reagent to acting as a building block for advanced materials and potential therapeutic agents, DMHQ embodies the versatility of "privileged structures" in modern science. This guide provides the foundational knowledge necessary for its effective and innovative application.

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